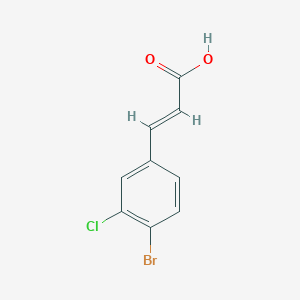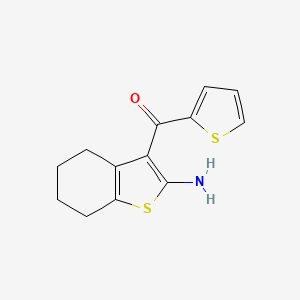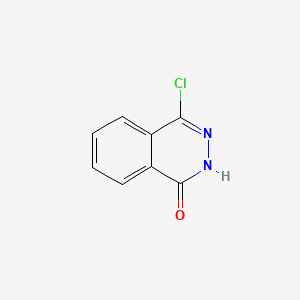![molecular formula C16H24O2 B1333363 1-[3,5-Di(tert-butyl)-2-hydroxyphényl]éthan-1-one CAS No. 37456-29-4](/img/structure/B1333363.png)
1-[3,5-Di(tert-butyl)-2-hydroxyphényl]éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one is an organic compound known for its antioxidant properties. It is a derivative of phenol and is commonly used in various industrial applications due to its ability to prevent oxidation in materials such as fuels, oils, and other products .
Applications De Recherche Scientifique
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
It is structurally related to 3,5-di-t-butylcatechol (dtcat), which is known to interact with the rat skeletal muscle ryanodine receptor ca2+ channel (ryrc) .
Mode of Action
Given its structural similarity to dtcat, it may interact with its targets in a similar manner
Biochemical Pathways
Phenolic compounds, such as this one, are known for their antioxidant activity, mainly due to their redox properties . They can play an important role in absorbing and neutralizing free radicals, quenching reactive oxygen species, or decomposing peroxides .
Pharmacokinetics
The compound’s physical and chemical properties, such as its melting point (45–46°c), suggest that it may have certain bioavailability characteristics .
Result of Action
Given its structural similarity to dtcat, it may have similar effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one can be synthesized through the reaction of acetic acid on 2,6-di-tert-butylphenol with trifluoroacetic anhydride at room temperature . Another method involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester, which is then transesterified with stearyl alcohol at high temperatures .
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the aforementioned reactions, with careful control of reaction conditions to ensure high yield and purity. The use of polar aprotic solvents and elevated temperatures can enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly with alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and polar aprotic solvents are commonly used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares structural similarities and antioxidant properties.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used in similar applications as an antioxidant.
Uniqueness
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective in various applications .
Propriétés
IUPAC Name |
1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-10(17)12-8-11(15(2,3)4)9-13(14(12)18)16(5,6)7/h8-9,18H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAPZRDWBZOYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379451 |
Source


|
| Record name | 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37456-29-4 |
Source


|
| Record name | 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)
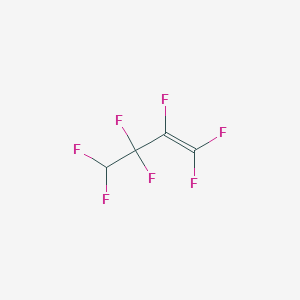
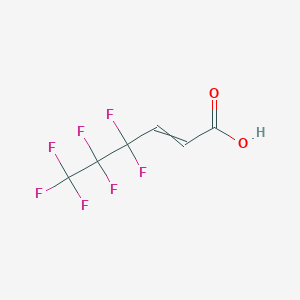
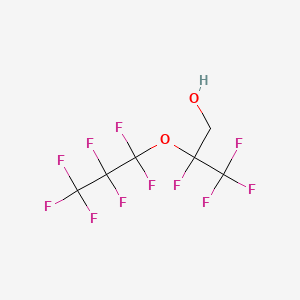
![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)
![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)
